molecular formula C17H14N2O2 B14750448 1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol CAS No. 4866-96-0

1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol

Cat. No.: B14750448
CAS No.: 4866-96-0
M. Wt: 278.30 g/mol
InChI Key: OKXXERPZDBVXHQ-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-hydroxy-5-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with naphthalen-2-ol under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and cytotoxic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Hydroxy-4-methylphenyl)diazenyl]naphthalen-2-ol
  • 1-[(2-Hydroxy-5-methylphenyl)diazenyl]benzene
  • 1-[(2-Hydroxy-5-methylphenyl)diazenyl]anthracene

Uniqueness

1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dyeing applications. Additionally, its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

1-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-15(20)14(10-11)18-19-17-13-5-3-2-4-12(13)7-9-16(17)21/h2-10,20-21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXERPZDBVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478543
Record name AGN-PC-03WJZU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-96-0
Record name AGN-PC-03WJZU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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